6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide

Physicochemical profiling Lipophilicity Drug-likeness

When probing pyrimidine-4-carboxamide hinge-binder SAR, researchers need systematic substituent variants to map lipophilicity-permeability trade-offs. This 6-methoxy compound fills that gap: • Physicochemical profile: XLogP3 0.9, TPSA 77 Ų, 1 H-bond donor-ideal for CNS kinase fragment screening • Synthetic versatility: Methoxy group enables late-stage demethylation or nucleophilic displacement for expanded chemical space exploration • Supplied as ≥95% purity screening compound for early-stage medicinal chemistry and chemical biology investigations.

Molecular Formula C11H10N4O2
Molecular Weight 230.227
CAS No. 2034633-60-6
Cat. No. B2696952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide
CAS2034633-60-6
Molecular FormulaC11H10N4O2
Molecular Weight230.227
Structural Identifiers
SMILESCOC1=NC=NC(=C1)C(=O)NC2=CC=CC=N2
InChIInChI=1S/C11H10N4O2/c1-17-10-6-8(13-7-14-10)11(16)15-9-4-2-3-5-12-9/h2-7H,1H3,(H,12,15,16)
InChIKeyYCHDTMCXBUIQBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide: Identity & Physicochemical Profile


6-Methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a heterocyclic small molecule (MF: C₁₁H₁₀N₄O₂; MW: 230.22 g/mol) featuring a 6-methoxypyrimidine core linked via a 4-carboxamide bridge to a pyridin-2-yl moiety. The compound is cataloged as PubChem CID 91628516 and is commercially supplied by screening-compound vendors (e.g., Life Chemicals catalog ID F6494-0426) for early-stage medicinal chemistry and chemical biology investigations [1]. Computed physicochemical descriptors—including XLogP3 of 0.9, topological polar surface area (TPSA) of 77 Ų, one H-bond donor, and five H-bond acceptors—place it within a property space typical of fragment-like or lead-like kinase hinge-binding scaffolds [1].

6-Methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide: Generic Substitution Evidence Gap


At present, no publicly available head-to-head or cross-study quantitative biological data exist that would permit a scientifically defensible claim that this compound outperforms its closest structural analogs in any specific assay, selectivity panel, or in vivo model. The 6-methoxy substituent differentiates the compound physicochemically from the 6-hydroxy analog (XLogP3 +0.9 versus −0.4; TPSA 77 versus 83.5 Ų), which may influence passive permeability and solubility in cellular contexts [1][2]. However, in the absence of paired target-engagement or phenotypic potency data, any substitution of this compound for a related pyrimidine-4-carboxamide in a research program must be treated as an untested perturbation of the structure–activity relationship (SAR). Procurement decisions should therefore be driven by the need to probe the methoxy substituent’s SAR contribution rather than by an expectation of validated superiority.

6-Methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide: Comparative Evidence Guide


Lipophilicity Shift vs. 6-Hydroxy Analog

The 6-methoxy substitution increases computed lipophilicity by 1.3 log units relative to the 6-hydroxy congener (6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide, CAS 2034620-83-0), while concurrently reducing TPSA by 6.5 Ų. This shift is anticipated to enhance passive membrane permeability and reduce aqueous solubility in the absence of an ionizable hydroxyl proton [1][2].

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Donor Count Modulation

The target compound possesses a single hydrogen-bond donor (the carboxamide NH), in contrast to two donors for the 6-hydroxy analog (carboxamide NH plus hydroxyl OH) and zero donors for the 5,6-dimethyl analog (5,6-dimethyl-N-(pyridin-2-yl)pyrimidine-4-carboxamide, CAS 2415582-41-9, which has the carboxamide NH but no additional H-bond donor). This positions the 6-methoxy compound as an intermediate H-bond donor scaffold that may fine-tune target engagement in kinase hinge regions where an additional donor is undesirable [1][2].

Medicinal chemistry H-bond interactions Kinase hinge-binding

Topological Polar Surface Area Comparison

The TPSA of the target compound (77 Ų) falls below the commonly cited threshold of 90 Ų for blood–brain barrier penetration and is 6.5 Ų lower than that of the 6-hydroxy analog (83.5 Ų). This positions the 6-methoxy derivative as the more favorable scaffold if central nervous system (CNS) exposure is a program objective [1][2].

ADME prediction Brain penetration Oral bioavailability

6-Methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide: Recommended Applications


Physicochemical SAR Probe for Kinase Hinge-Binders

When a medicinal chemistry program requires systematic exploration of the 6-position substituent effect on lipophilicity, H-bond donor capacity, and TPSA within a pyrimidine-4-carboxamide hinge-binding scaffold, the 6-methoxy compound serves as a critical intermediate probe between the more polar 6-hydroxy and the fully alkylated 5,6-dimethyl analogs [1][2].

CNS-Penetrant Lead Identification

Given its computed TPSA of 77 Ų (below the 90 Ų CNS threshold) and moderate lipophilicity (XLogP3 = 0.9), this compound is a suitable starting point for fragment-based or lead-like screening libraries targeting CNS kinases or receptors, where the 6-hydroxy analog (TPSA 83.5 Ų) may be disadvantaged [1][2].

Building Block for Diversified Library Synthesis

The methoxy group offers a synthetic handle for further derivatization (e.g., demethylation to the hydroxyl analog, or nucleophilic displacement). Procurement of the 6-methoxy compound enables access to a broader chemical space through late-stage functionalization compared to the 6-hydroxy or 6-unsubstituted scaffolds [1].

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